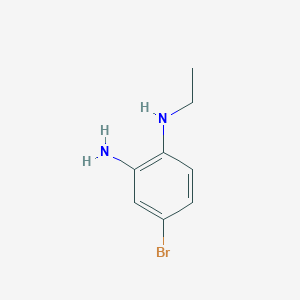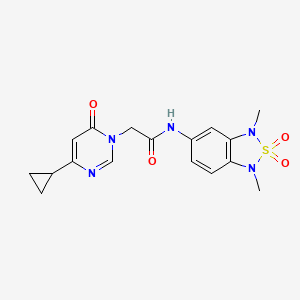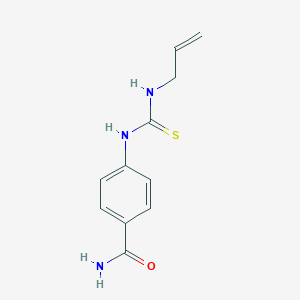
methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a furan ring substituted with an aminopropyl group and a carboxylate ester
作用機序
Target of Action
Many compounds with an aminopropyl group, like the one in the requested molecule, are known to interact with various receptors or enzymes in the body. For example, aminopropyl can be a part of larger molecules that inhibit tyrosine kinase receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, if the compound were to interact with tyrosine kinase receptors, it could inhibit the activity of these receptors, preventing the downstream signaling pathways from being activated .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets tyrosine kinase receptors, it could affect multiple signaling pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, some compounds with low oral bioavailability require high doses to achieve therapeutic effects .
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. For example, inhibition of tyrosine kinase receptors can prevent cell proliferation and differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain compounds are more effective at lower pH levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, often using 3-bromopropylamine as a reagent.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The aminopropyl group can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminopropyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield primary amines.
科学的研究の応用
Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.
N-(3-Aminopropyl)piperidine: Studied for its potential therapeutic applications.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Uniqueness
Methyl5-(3-aminopropyl)-2-methylfuran-3-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and aminopropyl group provide a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-7-9(10(12)13-2)6-8(14-7)4-3-5-11;/h6H,3-5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDOIHMLPKEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CCCN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,11-Dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B2936294.png)



![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)



